4'-Bromo-2-(3-fluorophenyl)acetophenone

Übersicht

Beschreibung

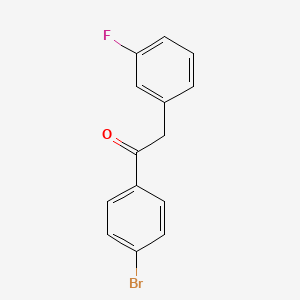

4’-Bromo-2-(3-fluorophenyl)acetophenone , also known by other names such as p-Fluorophenacyl bromide and ω-Bromo-4-fluoroacetophenone , is a chemical compound with the molecular formula C8H6BrFO . Its molecular weight is approximately 217.04 g/mol . The structure of this compound is shown below:

Chemical Reactions Analysis

- Heck and Suzuki Coupling Reactions : It serves as an organic building block in these cross-coupling reactions, leading to the formation of more complex molecules .

- Oxidation of Thiols : Under aerobic conditions, it catalytically oxidizes thiol-containing compounds, such as cysteine, using atmospheric oxygen as the final oxidant .

Physical and Chemical Properties

Wissenschaftliche Forschungsanwendungen

Enantioselective Microbial Reduction

The chiral intermediate (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol was prepared by the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone using organisms from various genera, achieving over 90% yield and 99% enantiomeric excess (ee) (Patel et al., 2004).

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation of acetophenones, including 4'-bromo-2-(3-fluorophenyl)acetophenone, was studied using 19F nuclear magnetic resonance (NMR). This method evaluated the biological conversion of ring-substituted acetophenones to phenyl acetates for producing industrially relevant chemicals (Moonen et al., 2001).

Synthesis and Characterization

A study demonstrated the synthesis and characterization of fluorinated 1,5 – Benzothiazepines and Pyrazolines using 4-Bromo-2-fluorobenzaldehyde, highlighting the structural establishment based on spectral data (Jagadhani et al., 2015).

Bromination in Sulfuric Acid

Research on the bromination of acetophenone and its derivatives, including 4'-bromo-2-(3-fluorophenyl)acetophenone, in sulfuric acid, showed specific reactivity patterns, contributing to the understanding of the chemical behavior of these compounds (Gol'dfarb et al., 1971).

Solution-state Conformations

A study on the conformations of substituted acetophenones, including those similar to 4'-bromo-2-(3-fluorophenyl)acetophenone, was conducted, providing insights into the molecular structures and interactions of these compounds (Mirarchi et al., 1984).

Bifunctional Radiopharmaceutical Intermediates

Research focusing on [18F]fluoroarylketones, closely related to 4'-bromo-2-(3-fluorophenyl)acetophenone, highlighted their potential as bifunctional intermediates in radiopharmaceuticals, demonstrating the optimization of their production (Banks & Hwang, 1994).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJHEXCZGDBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591612 | |

| Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-(3-fluorophenyl)acetophenone | |

CAS RN |

252562-55-3 | |

| Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)